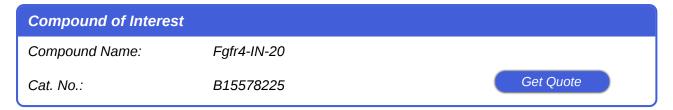




Application Notes and Protocols for Fgfr4-IN-20 in Cell Culture Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its primary ligand FGF19, plays a significant role in various cellular processes, including proliferation, migration, and metabolism.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as an oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC), making it an attractive target for therapeutic intervention.[3][4][5] Fgfr4-IN-20 is a potent and selective, orally active inhibitor of FGFR4, designed for preclinical research in oncology.[1] These application notes provide detailed protocols for the use of Fgfr4-IN-20 in cell culture studies to investigate its effects on cancer cell lines with an active FGFR4 signaling pathway.

Data Presentation

Table 1: In Vitro Potency of Fgfr4-IN-20 and Other Selected FGFR4 Inhibitors

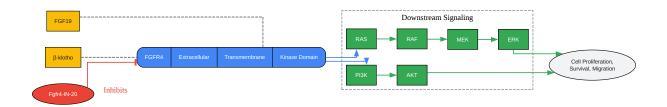


Compoun d	Target	IC50 (Enzymati c Assay)	IC50 (Cell- based Assay)	Cell Line	Notes	Referenc e
Fgfr4-IN-20	FGFR4	36 nM	19 nM	Huh7	Orally active and selective for FGFR4.	[1]
BLU-554 (Fisogatini b)	FGFR4	5 nM	-	-	Highly selective for FGFR4 over FGFR1-3.	[5][6]
FGF401 (Roblitinib)	FGFR4	1.9 nM	-	-	Reversible covalent inhibitor of FGFR4.	[6]
BLU9931	FGFR4	3 nM	-	-	Irreversible and selective FGFR4 inhibitor.	[6]
H3B-6527	FGFR4	<1.2 nM	-	-	Highly selective covalent inhibitor of FGFR4.	[6]

Signaling Pathway

The binding of FGF19 to the FGFR4/β-klotho co-receptor complex induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[6][7]





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FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-20.

Experimental ProtocolsCell Culture and Maintenance

This protocol is designed for cell lines with known FGFR4 activation, such as the hepatocellular carcinoma cell line Huh7.

- Cell Line: Huh7 (or other relevant cancer cell line with demonstrated FGFR4 dependency).
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
- Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Preparation of Fgfr4-IN-20 Stock Solution

- Solvent: Prepare a 10 mM stock solution of Fgfr4-IN-20 in dimethyl sulfoxide (DMSO).
- Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.



Working Solutions: On the day of the experiment, dilute the stock solution to the desired final
concentrations using the appropriate cell culture medium. Ensure the final DMSO
concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability/Proliferation Assay (MTT Assay)

This assay determines the effect of **Fgfr4-IN-20** on cell viability and proliferation.

- Materials:
 - 96-well cell culture plates
 - Huh7 cells
 - Complete culture medium
 - Fgfr4-IN-20
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - DMSO
- Procedure:
 - \circ Seed Huh7 cells in a 96-well plate at a density of 5,000 cells/well in 100 μL of complete culture medium.
 - Incubate the plate for 24 hours to allow for cell attachment.
 - Prepare serial dilutions of Fgfr4-IN-20 in culture medium (e.g., 0, 1, 10, 100, 1000, 10000 nM).
 - Remove the medium from the wells and add 100 µL of the Fgfr4-IN-20 dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
 - Incubate the cells for 72 hours.
 - Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.



- $\circ\,$ Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of FGFR4 Pathway Inhibition

This protocol assesses the ability of **Fgfr4-IN-20** to inhibit the phosphorylation of FGFR4 and downstream signaling proteins like ERK and AKT.

- Materials:
 - 6-well cell culture plates
 - Huh7 cells
 - ∘ Fgfr4-IN-20
 - RIPA lysis buffer with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels and electrophoresis apparatus
 - PVDF membrane and transfer apparatus
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH or β-actin)
 - HRP-conjugated secondary antibodies
 - Enhanced chemiluminescence (ECL) substrate
- Procedure:

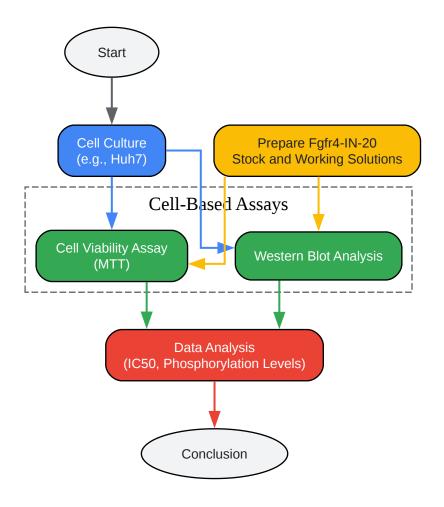


- Seed Huh7 cells in 6-well plates and grow to 70-80% confluency.
- Serum-starve the cells for 12-24 hours if ligand-induced activation is to be studied.
- Treat the cells with various concentrations of Fgfr4-IN-20 (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
- If applicable, stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15-30 minutes.
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating **Fgfr4-IN-20** in cell culture.





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General workflow for **Fgfr4-IN-20** cell culture studies.

Conclusion

Fgfr4-IN-20 is a valuable research tool for investigating the therapeutic potential of FGFR4 inhibition in cancer models. The protocols outlined above provide a framework for characterizing the cellular effects of this selective inhibitor. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used in their studies. Careful consideration of appropriate controls and dose-response experiments is crucial for obtaining robust and reproducible data.

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